

Spectroscopic Profile of 4-Benzylxy-1-butanol: A Technical Guide

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Compound of Interest

Compound Name: **4-Benzylxy-1-butanol**

Cat. No.: **B106360**

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Benzylxy-1-butanol**, a valuable intermediate in organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for **4-Benzylxy-1-butanol**. These values are based on typical chemical shifts and fragmentation patterns for molecules with similar functional groups.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.35-7.25	m	5H	Ar-H
4.50	s	2H	Ph-CH ₂ -O
3.65	t	2H	O-CH ₂ -CH ₂
3.50	t	2H	CH ₂ -OH
1.70-1.60	m	4H	O-CH ₂ -CH ₂ -CH ₂ -CH ₂ - OH
~2.50 (variable)	br s	1H	OH

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~138.5	Ar-C (quaternary)
~128.4	Ar-CH
~127.7	Ar-CH
~127.5	Ar-CH
~73.0	Ph-CH ₂ -O
~70.0	O-CH ₂ -CH ₂
~62.5	CH ₂ -OH
~30.0	O-CH ₂ -CH ₂ -
~26.5	-CH ₂ -CH ₂ -OH

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium-Strong	C-H stretch (aliphatic)
1495, 1450	Medium	C=C stretch (aromatic ring)
1100	Strong	C-O stretch (ether and alcohol)
740, 700	Strong	C-H bend (monosubstituted benzene)

Table 4: Mass Spectrometry Data (Predicted)

m/z	Relative Intensity	Assignment
180	Low	[M] ⁺ (Molecular Ion)
108	Medium	[C ₇ H ₈ O] ⁺
107	Medium	[C ₇ H ₇ O] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
77	Medium	[C ₆ H ₅] ⁺
72	Medium	[C ₄ H ₈ O] ⁺

Ionization Mode: Electron Ionization (EI).

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for alcohol-containing organic compounds like **4-Benzylxyloxy-1-butanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-20 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Ensure complete dissolution by gentle vortexing or sonication.
- Transfer the solution to a clean 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher field strength.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on sample concentration.
 - Spectral Width: 0-12 ppm.
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-10 seconds.
 - Number of Scans: 128 or more, depending on sample concentration.
 - Spectral Width: 0-220 ppm.
- Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Integrate the peaks in the ^1H NMR spectrum.
- Reference the spectrum to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small drop of the liquid sample directly onto the ATR crystal.
 - Alternatively, for solid samples, place a small amount of the solid on the crystal and apply pressure using the anvil.
- Instrument Parameters (FTIR):
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

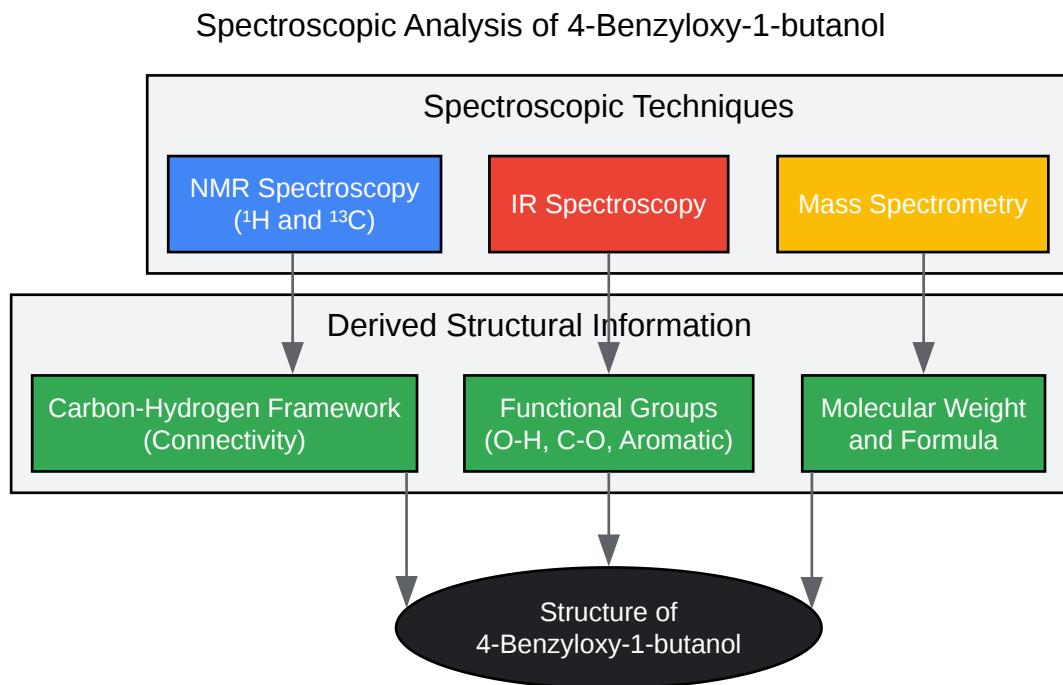
- Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS)

- Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
 - Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
 - Inject a small volume (typically 1 μ L) of the solution into the GC inlet.
 - The GC will separate the components of the sample before they enter the mass spectrometer.
- Instrument Parameters (Electron Ionization - EI):
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 40-400.
 - Scan Speed: 1-2 scans/second.
 - Ion Source Temperature: 200-250 °C.
 - GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - GC Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
- Data Processing:
 - The mass spectrum corresponding to the GC peak of the analyte is extracted.
 - The mass-to-charge ratio (m/z) and relative abundance of each fragment ion are determined.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **4-Benzylxy-1-butanol** using the described spectroscopic techniques.



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Caption: Workflow for determining the structure of **4-Benzylxy-1-butanol**.

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